N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
"N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide" is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a 2-methoxyphenylcarboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-18(19(25)21-15-8-3-4-9-17(15)28-2)29-20-22-16(11-23(12)20)13-6-5-7-14(10-13)24(26)27/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODUVGHOKJSYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to modulate the function of enzymes and receptors. This suggests that this compound may also interact with its targets to induce changes in cellular functions.
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may affect multiple biochemical pathways leading to diverse downstream effects.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for in vitro antitubercular activity. This suggests that this compound may have suitable ADME properties for bioavailability.
Result of Action
Similar compounds have been shown to induce cell cycle g2/m-phase arrest. This suggests that this compound may also have significant effects at the molecular and cellular levels.
Action Environment
Similar compounds have been synthesized using green media and microwave irradiation, suggesting that environmental factors may play a role in the synthesis and action of this compound.
Biological Activity
N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 408.43 g/mol
- Chemical Features : The compound features a methoxy group, a nitrophenyl group, and a carboxamide moiety which contribute to its chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit notable antimicrobial properties. Specifically:
- Antitubercular Activity : Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit selective inhibition against Mycobacterium tuberculosis (Mtb). For instance, a closely related compound demonstrated an IC of 2.32 μM against Mtb H37Ra without significant toxicity towards normal lung fibroblast cells (MRC-5) .
- Mechanism of Action : The mechanism involves inhibition of bacterial cell wall synthesis by targeting specific enzymes. This disruption can lead to cell lysis and death of the bacteria .
Anticancer Activity
This compound has also been explored for its anticancer potential:
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Its structural components suggest interactions with molecular targets involved in cancer progression .
- Comparative Efficacy : In comparison with standard chemotherapeutics like cisplatin, certain derivatives have shown competitive efficacy in inducing apoptosis among tested cancer cells .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Imidazo[2,1-b]thiazole Core : This involves cyclization reactions using appropriate precursors.
- Substitution Reactions : The nitro group on the phenyl ring can undergo nucleophilic substitutions to yield various derivatives.
Common Reagents Used
- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Sodium borohydride.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
| Study | Compound | Activity | IC | Notes |
|---|---|---|---|---|
| IT10 | Antitubercular | 2.32 μM | Selective against Mtb | |
| IT06 | Anticancer | 15.22 μM | Induces apoptosis in cancer cells | |
| - | Antimicrobial | - | Low toxicity in normal cells |
These findings suggest that this compound and its derivatives hold promise for further development as therapeutic agents.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 408.43 g/mol
- CAS Number : 852135-85-4
Anticancer Activity
Research indicates that imidazo-thiazole derivatives exhibit promising anticancer properties. N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including:
- Inhibition of Cell Cycle Progression : The compound has shown potential in arresting the cell cycle at specific checkpoints.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various pathogens. Studies have indicated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Potential Neurological Applications
Emerging research suggests that imidazo-thiazole derivatives may have neuroprotective effects. Preliminary studies on this compound indicate:
- Neuroprotection Against Oxidative Stress : The compound may mitigate oxidative damage in neuronal cells.
- Potential for Treating Neurodegenerative Disorders : Further investigation is needed to explore its efficacy in conditions like Alzheimer's disease.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer potential of this compound against various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Intrinsic pathway activation |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The results indicated that this compound exhibits significant antimicrobial activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and the carboxamide group. Key examples include:
Key Observations :
- Positional Isomerism: The 2-methoxyphenyl vs.
- Carboxamide vs. Carboxylic Acid : Replacement of the carboxamide with a carboxylic acid () reduces hydrogen-bonding capacity but increases reactivity for derivatization.
- Aromatic Substituents : Nitro groups (electron-withdrawing) enhance electrophilic character, while methyl or methoxy groups (electron-donating) improve lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, and how is structural confirmation achieved?
- Methodology :
-
Synthesis : Adapt protocols for analogous imidazo[2,1-b]thiazole derivatives. For example, free-radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with NBS generates reactive intermediates, followed by coupling with substituted phenylamines (e.g., 3-nitrophenyl groups) under reflux in acetonitrile or DMF .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
-
Characterization :
-
IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches.
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NMR (¹H/¹³C) : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and imidazo-thiazole core signals .
-
Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Key Spectral Data |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 65–75% | ¹³C NMR: δ 30–35 ppm (CH₂Br) |
| Coupling | 3-Nitrophenylamine, K₂CO₃, DMF, 80°C | 60–70% | IR: 1670 cm⁻¹ (C=O) |
Q. What primary biological activities have been reported for imidazo[2,1-b]thiazole derivatives, and how are these assays conducted?
- Methodology :
-
Anti-proliferative assays : Use HepG2 (liver cancer) or PC-3 (prostate cancer) cell lines. Compounds are tested at 10 μM in a one-dose primary screen (NCI-60 panel), with GI₅₀ values calculated via MTT assay .
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Molecular docking : Target proteins like Glypican-3 (GPC-3) are modeled using AutoDock Vina. Binding affinity (kcal/mol) and interactions (H-bonds, hydrophobic contacts) are analyzed .
- Data Table :
| Compound | Cell Line | log₁₀GI₅₀ | Key Interaction (GPC-3) |
|---|---|---|---|
| Analog 3c () | PC-3 | < -8.00 | H-bond with Arg₄₈, π-π stacking |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to prevent inhalation (H333 risk) .
- Waste disposal : Segregate acidic/organic waste and transfer to certified biohazard treatment facilities .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[2,1-b]thiazole functionalization be addressed during synthesis?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on carboxamide) to control nitration or bromination sites .
- Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of 3-nitrophenyl boronic acid to the thiazole core .
- By-product analysis : Monitor reactions via TLC (silica gel, CHCl₃:acetone 3:1). Isolate side products (e.g., over-brominated derivatives) via flash chromatography .
Q. How do structural modifications (e.g., nitro vs. methoxy substituents) impact cytotoxic efficacy and selectivity?
- Methodology :
-
SAR studies : Synthesize analogs with substituent variations (e.g., 3-CF₃ vs. 3-NO₂). Test against cancer/normal cell lines (e.g., HEK293) to calculate selectivity indices .
-
Computational modeling : Compare electrostatic potential maps (MEP) and logP values (Schrödinger Suite) to correlate hydrophobicity with membrane permeability .
- Data Table :
| Substituent | HepG2 GI₅₀ (μM) | Selectivity Index (HepG2/HEK293) | logP |
|---|---|---|---|
| 3-NO₂ | 2.1 | 8.5 | 3.2 |
| 3-CF₃ | 1.8 | 6.2 | 3.8 |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., serum concentration, incubation time). For example, ND-12025 () showed variability in IC₅₀ due to differences in FBS content (5% vs. 10%) .
- Dose-response validation : Repeat assays using standardized protocols (e.g., 72-hour exposure, 10% FBS) .
Q. How can computational methods predict the pharmacokinetic profile of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
